molecular formula C15H9Cl2N4NaO4S B12782162 2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt CAS No. 130328-27-7

2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt

Cat. No.: B12782162
CAS No.: 130328-27-7
M. Wt: 435.2 g/mol
InChI Key: RWNBKABRJTTYQS-UHFFFAOYSA-M
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Description

2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline ring substituted with dichloro groups and a benzenesulfonic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt typically involves multiple stepsThe subsequent steps involve the coupling of the quinoxaline derivative with an amino benzenesulfonic acid derivative under specific reaction conditions, such as the use of coupling agents and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline ring .

Scientific Research Applications

2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt involves its interaction with specific molecular targets. The quinoxaline ring and sulfonic acid moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid: The non-sodium salt form of the compound.

    2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, potassium salt: A similar compound with potassium instead of sodium.

Uniqueness

The sodium salt form of 2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid is unique due to its specific solubility and reactivity properties, which can influence its applications in various fields .

Properties

CAS No.

130328-27-7

Molecular Formula

C15H9Cl2N4NaO4S

Molecular Weight

435.2 g/mol

IUPAC Name

sodium;2-amino-5-[(2,3-dichloroquinoxaline-6-carbonyl)amino]benzenesulfonate

InChI

InChI=1S/C15H10Cl2N4O4S.Na/c16-13-14(17)21-11-5-7(1-4-10(11)20-13)15(22)19-8-2-3-9(18)12(6-8)26(23,24)25;/h1-6H,18H2,(H,19,22)(H,23,24,25);/q;+1/p-1

InChI Key

RWNBKABRJTTYQS-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)N)S(=O)(=O)[O-])N=C(C(=N2)Cl)Cl.[Na+]

Origin of Product

United States

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